molecular formula C19H21N3O3S B4314076 2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

Cat. No.: B4314076
M. Wt: 371.5 g/mol
InChI Key: ZONCKJUIAUYDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an amino group, a morpholine ring, a thienyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and a β-ketoester, under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the chromene core is replaced by a morpholine derivative.

    Amino Group Introduction: The amino group can be introduced through a reductive amination reaction, where an imine intermediate is reduced to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and morpholine moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the amino group or the morpholine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group

    Reduction: Formation of alcohols from the carbonyl group

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its various functional groups can interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. The amino group and morpholine ring can form hydrogen bonds with biological macromolecules, while the thienyl and chromene moieties can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds such as 2-(morpholin-4-ylmethyl)aniline and 2-morpholin-4-ylmethyl-1H-benzoimidazol-5-ylaminedihydrochloride share the morpholine ring and exhibit similar chemical properties.

    Thienyl Derivatives: Compounds like N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine contain the thienyl group and have similar reactivity.

Uniqueness

The uniqueness of 2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-amino-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c20-9-13-17(18-14(23)2-1-3-15(18)25-19(13)21)16-8-12(11-26-16)10-22-4-6-24-7-5-22/h8,11,17H,1-7,10,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONCKJUIAUYDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CS3)CN4CCOCC4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 2
2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 3
2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 4
2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 5
2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-4-{4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.